molecular formula C15H11N3O3 B2509801 5-Nitro-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinolin-1-one CAS No. 951134-88-6

5-Nitro-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinolin-1-one

Cat. No.: B2509801
CAS No.: 951134-88-6
M. Wt: 281.271
InChI Key: PGZIGEKJGOZFBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinolin-1-one is a useful research compound. Its molecular formula is C15H11N3O3 and its molecular weight is 281.271. The purity is usually 95%.
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Scientific Research Applications

Behavioral Pharmacology

Research has explored the anxiolytic and antidepressant potential of selective serotonin receptor antagonists, demonstrating the utility of these compounds in treating anxiety and affective disorders. While the specific compound of interest was not directly studied, this research highlights the broader context of serotonin receptor antagonism in pharmacology (T. Hudzik et al., 2003).

Photochromism and Applications

The photochromic activity of ortho-nitrobenzylpyridines, related to structural and spectroscopic changes upon light exposure, suggests potential applications in photon-based electronics. This research indicates the significance of nitro-substituted compounds in developing new materials with photoresponsive properties (P. Naumov, 2006).

Pharmacological Importance of Isoquinoline Derivatives

Isoquinoline derivatives, which share structural similarities with 5-Nitro-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinolin-1-one, have been identified for their broad biological potentials including anti-fungal, anti-tubercular, and anti-tumor activities. This extensive review underlines the importance of isoquinoline compounds in modern therapeutics and their role in developing novel pharmacotherapeutic applications (K. Danao et al., 2021).

Applications in Energetic Materials

The study of nitro-substituted compounds, including NTO and its salts, in the context of high-energy materials demonstrates their potential applications beyond pharmacology. Research into the crystal structure, thermolysis, and applications of these compounds reveals their significance in developing explosives and propellants (Gurdip Singh & S. Felix, 2003).

Catalysis and Organic Synthesis

Research focusing on the synthesis of heterocyclic compounds, including pyrano[2,3-d]pyrimidine derivatives using hybrid catalysts, highlights the chemical versatility and potential of nitro-substituted compounds in facilitating organic reactions. This area of research is critical for developing new methodologies in drug synthesis and material science (Mehul P. Parmar et al., 2023).

Properties

IUPAC Name

5-nitro-2-(pyridin-2-ylmethyl)isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c19-15-13-5-3-6-14(18(20)21)12(13)7-9-17(15)10-11-4-1-2-8-16-11/h1-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZIGEKJGOZFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN2C=CC3=C(C2=O)C=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into a microwave vial was combined 5-nitro-isochromen-1-one (1 g, 0.005 mol), 2-pyridinemethanamine (1 g, 0.009 mol), and methanol (20 mL, 0.5 mol). The mixture was heated at 150° C. for 2 hours. The mixture was cooled to room temperature. The usual work up of the reaction mixture gave a crude product which was then purified using a flash chromatography over silica gel to give the pure product as a yellow solid (0.7 g). MS m/z=282.4 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

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